molecular formula C12H11N3O B2416785 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1443981-26-7

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No. B2416785
CAS RN: 1443981-26-7
M. Wt: 213.24
InChI Key: HTFIXRFWCOYRJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile” is C12H11N3O, and its molecular weight is 213.24 . The structure of a similar compound, “4-(Hydroxymethyl)benzonitrile”, is represented by the SMILES string OCC1=CC=C(C=C1)C#N .

Scientific Research Applications

  • Platinum Group Metal Complexes Synthesis :Gloria Sairem et al. (2012) reported the synthesis of platinum group metal complexes using ligands derived from pyrazole compounds similar to 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile. These complexes were characterized by spectral and structural studies, highlighting the potential for applications in coordination chemistry (Sairem et al., 2012).

  • Crystallography and Biological Activity Research :A. Titi et al. (2020) explored pyrazole derivatives including hydroxymethyl pyrazole derivatives for crystallography studies and investigated their biological activity against breast cancer and microbes. This demonstrates the relevance of pyrazole derivatives in both crystallographic analysis and biomedical research (Titi et al., 2020).

  • Pyrazole Ligands in Metal Ion Complexes :E. Budzisz et al. (2004) conducted studies on pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This research highlights the utility of pyrazole derivatives in forming complexes with significant metals, useful in various fields of chemistry (Budzisz et al., 2004).

  • Novel Synthetic Pathways in Organic Chemistry :H. Mcfadden and J. Huppatz (1991) studied the synthesis of pyrazole-4-carbonitriles, providing insights into novel synthetic pathways for pyrazole derivatives. This research is significant for the development of new methods in organic synthesis (Mcfadden & Huppatz, 1991).

  • Cancer Cell Growth Suppression Studies :Liang-Wen Zheng et al. (2010) synthesized and evaluated novel pyrazole derivatives for their ability to suppress A549 lung cancer cell growth. This study underscores the potential pharmaceutical applications of pyrazole derivatives in cancer treatment (Zheng et al., 2010).

  • Synthesis of Tetrazole Derivatives :K. Rao et al. (2014) developed a method for the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, demonstrating the versatility of pyrazole derivatives in synthesizing biologically potent tetrazole derivatives (Rao et al., 2014).

  • Antimicrobial Activities Research :Amal Al‐Azmi and H. Mahmoud (2020) synthesized pyrazole-4-carbonitrile derivatives and evaluated them as antimicrobial agents. This indicates the potential use of pyrazole derivatives in developing new antimicrobial compounds (Al‐Azmi & Mahmoud, 2020).

  • In Vitro Anti-inflammatory Studies :R. Bharathi and N. Santhi (2020) synthesized and evaluated pyrazole benzonitrile compounds for their in-vitro anti-inflammatory properties. This research contributes to the development of new anti-inflammatory drugs (Bharathi & Santhi, 2020).

Safety and Hazards

The safety data sheet for “4-(Hydroxymethyl)benzonitrile” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFIXRFWCOYRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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